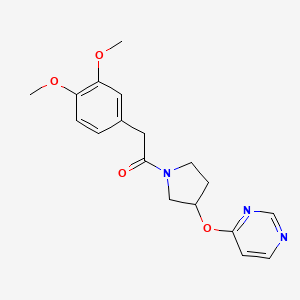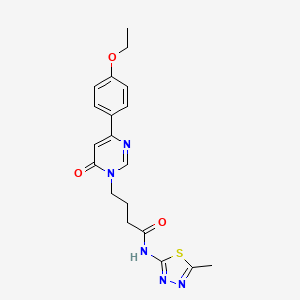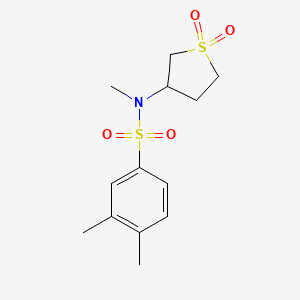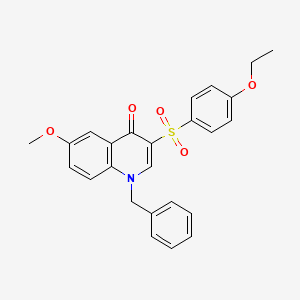
2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone, also known as DMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPP is a synthetic compound that has been found to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Research
Magnesium and Zinc Complexes for Polymerization : The study by Wang et al. (2012) on magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands explores their synthesis and their application in the immortal ring-opening polymerization (ROP) of ε-caprolactone and l-lactide. This research highlights the potential for using similar complexes in catalyzing polymer formations, which could be relevant for developing new polymeric materials with enhanced properties (Wang et al., 2012).
Polyimides Derived from Pyridine-Bridged Aromatic Dianhydride : Another investigation by Wang et al. (2006) into novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines showcases the synthesis of new materials with promising thermal and mechanical properties. Such studies are indicative of the potential for creating high-performance materials suitable for various industrial applications (Wang et al., 2006).
Catalytic and Binding Applications
V(IV)O-pyrimidinone Complex for Protein Binding : Research by Gonçalves et al. (2013) on a V(IV)O-pyrimidinone complex discusses its synthesis, solution speciation, and human serum protein binding. This study is relevant for understanding how similar compounds could interact with proteins, potentially leading to applications in drug delivery and biochemical sensing (Gonçalves et al., 2013).
Optical and Electrochemical Properties
Fluorinated Polyimides for Optical Applications : Yan et al. (2011) discuss the synthesis and properties of fluorinated polyimides derived from a novel pyridine-containing diamine. These materials exhibit low water uptake, high thermal stability, and good optical transparency, making them suitable for advanced optoelectronic devices (Yan et al., 2011).
Aminopyrimidinone Derivatives as Abasic-Site Binders : The synthesis and electrochemical properties of aminopyrimidinone derivatives, as presented by Chiba et al. (2012), introduce a new class of compounds with potential applications in developing electrochemically detectable abasic-site binders. These findings could have implications for biochemical assays and DNA research (Chiba et al., 2012).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-4-3-13(9-16(15)24-2)10-18(22)21-8-6-14(11-21)25-17-5-7-19-12-20-17/h3-5,7,9,12,14H,6,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIUKBADBDNJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-N-(2-methoxy-5-methylphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2702166.png)
![ethyl 2-{[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2702167.png)
![1-Naphthalen-2-ylsulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2702168.png)
![8-Chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carbonitrile](/img/structure/B2702171.png)




![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2702180.png)
![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B2702183.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2702185.png)